7-(6-{[1,4'-BIPIPERIDIN]-1'-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE
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Overview
Description
The compound 7-(6-{[1,4’-BIPIPERIDIN]-1’-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a bipiperidine moiety, which may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-{[1,4’-BIPIPERIDIN]-1’-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, the introduction of the bipiperidine moiety, and the final assembly of the complete molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
7-(6-{[1,4’-BIPIPERIDIN]-1’-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bipiperidine moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
7-(6-{[1,4’-BIPIPERIDIN]-1’-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE: has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer or anti-inflammatory properties.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(6-{[1,4’-BIPIPERIDIN]-1’-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine moiety may enhance its binding affinity, while the quinazolinone core may inhibit the activity of the target. This compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydro-1,3-dioxolo[4,5-g]quinazolin-6(5H)-one
- 5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline
- Oxolinic acid
Uniqueness
Compared to similar compounds, 7-(6-{[1,4’-BIPIPERIDIN]-1’-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE stands out due to its unique combination of a quinazolinone core and a bipiperidine moiety. This structural feature may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[6-oxo-6-(4-piperidin-1-ylpiperidin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c30-23(28-13-8-18(9-14-28)27-10-4-2-5-11-27)7-3-1-6-12-29-24(31)19-15-21-22(33-17-32-21)16-20(19)26-25(29)34/h15-16,18H,1-14,17H2,(H,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRTXSRDNJGWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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